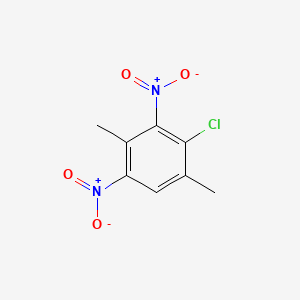
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of chloro, methyl, and nitro substituents on a benzene ring. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene typically involves nitration and chlorination reactions. One common method is the nitration of 1,4-dimethylbenzene (p-xylene) followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are employed.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloro group.
Reduction: 2-Chloro-1,4-dimethyl-3,5-diaminobenzene.
Oxidation: 2-Chloro-1,4-dicarboxy-3,5-dinitrobenzene.
Aplicaciones Científicas De Investigación
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating methyl groups. These interactions facilitate various substitution and addition reactions. The compound can also act as an inhibitor in biochemical pathways by binding to specific enzymes and altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrochlorobenzene: Similar in structure but lacks the methyl groups.
1,2-Dichloro-4-nitrobenzene: Contains two chloro groups and one nitro group.
Uniqueness
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct reactivity patterns and applications. The presence of both electron-withdrawing and electron-donating groups allows for a diverse range of chemical reactions and makes it a valuable compound in synthetic chemistry and research .
Propiedades
Número CAS |
71491-47-9 |
|---|---|
Fórmula molecular |
C8H7ClN2O4 |
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
2-chloro-1,4-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,1-2H3 |
Clave InChI |
GPBXOXQYKHJRCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
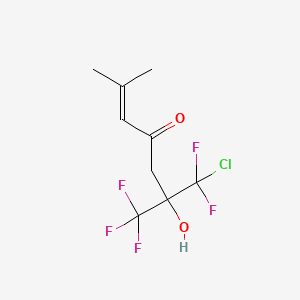
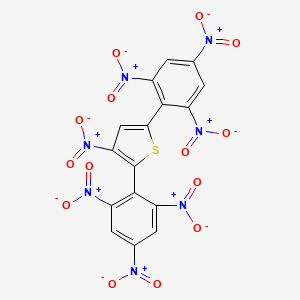
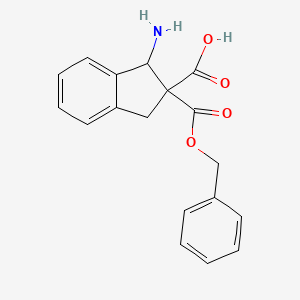
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)

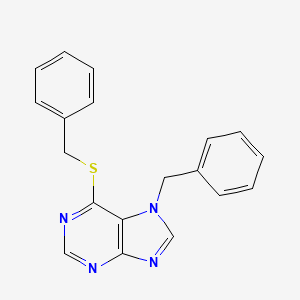
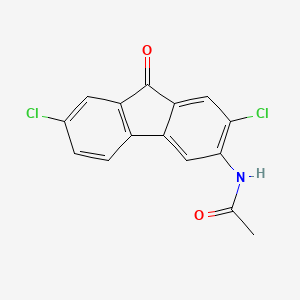


![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
